2-(5-Bromo-2-chlorophenyl)acetic acid

Description

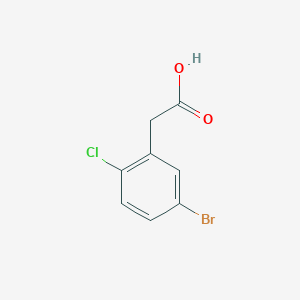

Structure

3D Structure

Properties

IUPAC Name |

2-(5-bromo-2-chlorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZYYQYJXBQXUDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90573511 | |

| Record name | (5-Bromo-2-chlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177985-34-1 | |

| Record name | (5-Bromo-2-chlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-bromo-2-chlorophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of 2-(5-Bromo-2-chlorophenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 2-(5-Bromo-2-chlorophenyl)acetic acid, a key intermediate in various synthetic processes. The information is compiled for professionals in research and development who require accurate and readily accessible data.

Core Physical Properties

Quantitative data for this compound is summarized below. It is important to note that some of the available data is predicted and has not been experimentally verified in the cited literature. For comparative purposes, data for the isomeric α-Bromo-2-chlorophenylacetic acid is also provided where available, with clear differentiation.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Data Type |

| Molecular Formula | C8H6BrClO2 | |

| Molecular Weight | 249.49 g/mol | |

| CAS Number | 177985-34-1 | |

| Boiling Point | 351.1 ± 27.0 °C | Predicted[1] |

| Density | 1.720 ± 0.06 g/cm³ | Predicted[1] |

| pKa | 3.87 ± 0.10 | Predicted |

| Melting Point | Not available | |

| Solubility | Not available |

Note: The predicted values are computationally derived and should be used as estimations pending experimental verification.

Table 2: Physical Properties of Isomeric α-Bromo-2-chlorophenylacetic acid (CAS: 29270-30-2)

| Property | Value | Data Type |

| Molecular Formula | C8H6BrClO2 | |

| Molecular Weight | 249.49 g/mol | |

| Melting Point | 107-112 °C | Experimental[2] |

| Appearance | White to off-white solid | Experimental[2] |

| Solubility | Slightly water-soluble; Soluble in organic solvents | Qualitative[2] |

Disclaimer: The data in Table 2 pertains to an isomer and is provided for informational purposes only. It may not be representative of this compound.

Experimental Protocols

Detailed methodologies for determining the key physical properties cited are outlined below. These are generalized protocols standardly used in organic chemistry.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically signifies a pure substance.

Methodology:

-

Sample Preparation: A small amount of the dried crystalline compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow, typically 0.5-1 °C.

Solubility Determination

The solubility of a compound in various solvents provides insights into its polarity and potential applications in different reaction and purification systems.

Methodology for Qualitative Assessment:

-

Solvent Addition: Approximately 20-30 mg of the solid compound is placed in a test tube.

-

Incremental Addition: A small volume (e.g., 0.5 mL) of the solvent (e.g., water, ethanol, acetone) is added to the test tube.

-

Mixing: The mixture is agitated or vortexed for a set period (e.g., 1-2 minutes) at a controlled temperature.

-

Observation: The solution is visually inspected to determine if the solid has dissolved completely. If not, another portion of the solvent is added, and the process is repeated up to a certain volume (e.g., 3 mL).

-

Classification: The compound's solubility is classified as soluble, partially soluble, or insoluble based on the amount of solid that dissolves.

Methodology for Quantitative Assessment (e.g., Shake-Flask Method):

-

Supersaturated Solution: An excess amount of the solid compound is added to a known volume of the solvent in a flask.

-

Equilibration: The flask is sealed and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

-

Analysis: A known volume of the saturated solution is carefully removed, and the solvent is evaporated to determine the mass of the dissolved solid. Alternatively, the concentration of the solute in the saturated solution can be determined using analytical techniques such as UV-Vis spectroscopy or HPLC.

-

Calculation: The solubility is then expressed in terms of mass per unit volume (e.g., g/L or mg/mL).

Synthesis Workflow

While a specific synthesis protocol for this compound was not detailed in the search results, a general workflow for the synthesis of a related compound, α-bromo-(2-chloro)phenylacetic acid, can be illustrated. This process typically involves the bromination of a phenylacetic acid derivative.

References

In-depth Technical Guide: 2-(5-Bromo-2-chlorophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Bromo-2-chlorophenyl)acetic acid is a halogenated derivative of phenylacetic acid. Halogenated phenylacetic acids are a class of compounds utilized as intermediates in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. The introduction of halogen atoms like bromine and chlorine to the phenylacetic acid structure can significantly alter its chemical reactivity and biological activity. This document provides a summary of the available technical information for this compound.

Chemical Structure and Properties

The chemical structure of this compound consists of a phenyl ring substituted with a bromine atom at position 5 and a chlorine atom at position 2. An acetic acid group is attached to the phenyl ring at position 1.

Chemical Identifiers

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 177985-34-1 |

| Molecular Formula | C₈H₆BrClO₂ |

| Molecular Weight | 249.49 g/mol |

| SMILES String | C1=CC(=C(C=C1Br)CC(=O)O)Cl |

Physicochemical Properties

| Property | Value |

| Appearance | White to off-white solid |

| Boiling Point | 351.1±27.0 °C (Predicted) |

| Density | 1.720±0.06 g/cm³ (Predicted) |

| Storage Temperature | Room Temperature, Sealed in dry |

Synthesis and Experimental Protocols

Biological Activity and Mechanism of Action

There is currently no publicly available data on the biological activity, mechanism of action, or associated signaling pathways for this compound. Research into the biological effects of this specific compound does not appear to have been published in peer-reviewed literature.

Applications in Research and Development

Given the lack of published data on its biological activity, the primary application of this compound is likely as a chemical intermediate in the synthesis of other, more complex molecules. The presence of bromine and chlorine atoms, along with the carboxylic acid group, provides multiple reactive sites for further chemical modifications.

Experimental Workflows and Signaling Pathways

Due to the absence of experimental data and biological studies, it is not possible to provide diagrams of experimental workflows or signaling pathways related to this compound.

Conclusion

This compound is a chemical compound with well-defined structural and basic physicochemical properties. However, there is a significant lack of in-depth technical information in the public domain regarding its synthesis, biological activity, and potential applications. For researchers and drug development professionals, this compound represents a starting point for further investigation, with its utility likely residing in its role as a building block for the synthesis of novel chemical entities. Further research is required to elucidate its potential biological effects and to establish detailed protocols for its synthesis and use.

An In-depth Technical Guide to 2-(5-Bromo-2-chlorophenyl)acetic acid (CAS 177985-34-1)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available technical data on 2-(5-Bromo-2-chlorophenyl)acetic acid (CAS 177985-34-1) is limited. This guide provides the available information for the specified compound and supplements it with data on structurally related compounds to offer a broader context for its potential applications and chemical behavior.

Core Compound Identification and Properties

This compound is a halogenated phenylacetic acid derivative. While specific research applications and biological activities for this particular isomer are not extensively documented, its chemical structure suggests its primary role as a versatile intermediate in organic synthesis, particularly in the development of more complex molecules for pharmaceutical and agrochemical applications.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 177985-34-1 | N/A |

| Molecular Formula | C₈H₆BrClO₂ | N/A |

| Molecular Weight | 249.49 g/mol | N/A |

| Predicted Boiling Point | 351.1 ± 27.0 °C | N/A |

| Predicted Density | 1.720 ± 0.06 g/cm³ | N/A |

| Storage Temperature | Room Temperature, Sealed in dry | N/A |

| Predicted XlogP | 2.7 | [1] |

Spectroscopic Data

| Adduct | m/z |

| [M+H]⁺ | 248.93125 |

| [M+Na]⁺ | 270.91319 |

| [M-H]⁻ | 246.91669 |

Context from Structurally Related Compounds

The applications and reactivity of this compound can be inferred from the extensive research on its structural isomers and other halogenated phenylacetic acid derivatives. These compounds are well-established as crucial building blocks in medicinal chemistry and materials science.[2][3]

Role as a Synthetic Intermediate

Halogenated phenylacetic acids are frequently employed in the synthesis of a wide array of pharmaceuticals. The presence of halogen atoms significantly influences the electronic properties and reactivity of the molecule, making them ideal precursors for creating diverse molecular architectures.[2]

For instance, the structurally similar compound, α-bromo-(2-chloro)phenylacetic acid, is a key intermediate in the synthesis of the antiplatelet drug Clopidogrel .[4] The reactivity of the α-bromo group allows for nucleophilic substitution, a critical step in the construction of the final drug molecule.

Biological Activity of Related Derivatives

Derivatives of halogenated phenylacetic acids have been investigated for various biological activities:

-

Anti-inflammatory and Analgesic Drugs: These compounds serve as important intermediates in the development of new anti-inflammatory and analgesic agents.[3]

-

Anticancer Agents: Platinum(IV) complexes incorporating halogenated phenylacetic acids have shown significant cytotoxic activity against various cancer cell lines, with some derivatives being thousands of times more potent than cisplatin.[5] Halogenated phenoxychalcones and their pyrazoline derivatives have also demonstrated cytotoxic effects against human breast cancer cells.[6]

-

Progesterone Receptor Antagonists: Progesterone derivatives containing halogen-substituted phenylacetic acid moieties have been synthesized and shown to have high and selective binding affinity to the progesterone receptor, indicating their potential as anti-progestational agents.[7]

-

Antimicrobial and Herbicidal Properties: Halogenated N-phenylacetamides, which can be synthesized from halogenated phenylacetic acids, have exhibited a range of biological activities, including antifungal, antibacterial, and herbicidal properties.[8]

Experimental Protocols (Exemplary from a Related Compound)

While a specific, detailed experimental protocol for the synthesis of this compound is not available, the following represents a general method for the bromination of a related compound, 2-chlorophenylacetic acid, which is a key step in the synthesis of an intermediate for Clopidogrel. This protocol is for illustrative purposes.[9]

Synthesis of α-Bromo-(2-chloro)phenylacetic acid

-

Materials:

-

2-chlorophenylacetic acid

-

Sodium bromide

-

50% Sulfuric acid solution

-

Dichloromethane

-

30% Hydrogen peroxide

-

1.0 L three-necked reaction flask

-

-

Procedure:

-

Add 100g (0.58 mol) of 2-chlorophenylacetic acid, 119.4g (1.16 mol) of sodium bromide, 116g of 50% sulfuric acid solution, 300 mL of dichloromethane, and 300 mL of water into the reaction flask.

-

Stir the mixture at room temperature.

-

Control the internal temperature at 10-15°C and slowly add 394g of 30% hydrogen peroxide dropwise, ensuring the temperature does not exceed 20°C.

-

After the addition is complete, raise the temperature to 30°C and continue the reaction for 36 hours.

-

Upon completion, separate the liquid layers. The organic layer contains the brominated product.

-

Mandatory Visualizations

General Synthetic Workflow

The following diagram illustrates a representative synthetic pathway for a halogenated phenylacetic acid derivative, highlighting its role as a versatile intermediate.

Caption: Representative synthesis of a pharmaceutical intermediate.

Conclusion

This compound, CAS number 177985-34-1, is a chemical compound for which detailed technical and biological data are scarce in publicly accessible literature. However, based on the well-documented roles of its structural isomers and other halogenated phenylacetic acid derivatives, it can be concluded that this compound holds significant potential as a key building block in synthetic organic chemistry. Its utility is likely pronounced in the fields of drug discovery and agrochemical development, where the introduction of bromo and chloro substituents on the phenylacetic acid scaffold can be leveraged to modulate the biological activity and pharmacokinetic properties of target molecules. Further research is warranted to fully elucidate the specific reactivity and potential applications of this particular isomer.

References

- 1. PubChemLite - this compound (C8H6BrClO2) [pubchemlite.lcsb.uni.lu]

- 2. 2-bromo-2-(4-chlorophenyl)acetic Acid | 3381-73-5 | Benchchem [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Cas 29270-30-2,2-Bromo-2-(2'-chlorophenyl) acetic acid | lookchem [lookchem.com]

- 5. Bioactive Platinum(IV) Complexes Incorporating Halogenated Phenylacetates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological effect of halogen substituted phenyl acetic acid derivatives of progesterone as potent progesterone receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to 2-(5-Bromo-2-chlorophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(5-Bromo-2-chlorophenyl)acetic acid, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and illustrates its role in synthetic pathways.

Physicochemical and Structural Data

This compound is a halogenated derivative of phenylacetic acid. The introduction of bromine and chlorine atoms to the phenyl ring significantly influences its reactivity, making it a versatile building block in organic synthesis.

| Property | Data | Citation(s) |

| Molecular Formula | C8H6BrClO2 | [1][2][3] |

| Molecular Weight | 249.49 g/mol | [1][3] |

| CAS Number | 177985-34-1 | [1][3][4] |

| Appearance | White to off-white crystalline powder | [5] |

| Boiling Point | 351.1±27.0 °C (Predicted) | [3] |

| Density | 1.720±0.06 g/cm3 (Predicted) | |

| Melting Point | 107-112 °C (for the related isomer α-Bromo-2-chlorophenylacetic acid) | |

| Storage Temperature | Room Temperature, Sealed in dry conditions |

Synthetic Experimental Protocol

The following is a general method for the preparation of α-bromo-phenylacetic acids, which can be adapted for the synthesis of this compound. The protocol is based on the reaction of the corresponding benzaldehyde with tribromomethane and potassium hydroxide.

Materials:

-

2-Chloro-5-bromobenzaldehyde

-

Tribromomethane (CHBr3)

-

Potassium hydroxide (KOH)

-

Dioxane

-

Ice

-

Water

-

Toluene

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

A solution of 2-chloro-5-bromobenzaldehyde and tribromomethane in dioxane is prepared.

-

This solution is then introduced into a vigorously stirred mixture of ice, potassium hydroxide, and dioxane at a temperature of approximately 0°C.

-

After one hour, a liter of water is introduced, and the reaction mixture is stirred for 18 hours at a temperature between 0°C and 5°C.

-

The mixture is then washed three times with cold isopropyl ether.

-

The aqueous phase is acidified by the addition of a concentrated aqueous solution of hydrochloric acid.

-

Two extractions are then made with toluene.

-

The product can be isolated by recrystallization from toluene.

Note: This is a generalized procedure and may require optimization for the specific substrate. The reaction should be carried out at a low temperature, typically between -5°C and +10°C, to minimize side reactions.

Applications in Drug Development

This compound and its isomers are crucial intermediates in the pharmaceutical industry. Their primary application is in the synthesis of anti-inflammatory and analgesic drugs. Notably, the related compound, α-bromo-(2-chloro)phenylacetic acid, is a key precursor in the synthesis of the antithrombotic drug Clopidogrel.

Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for α-bromo-phenylacetic acids, highlighting the key steps and reagents.

Caption: Generalized workflow for the synthesis of α-bromo-phenylacetic acids.

This guide provides essential information for professionals working with this compound. The data and protocols are intended to support further research and development in the fields of medicinal chemistry and organic synthesis.

References

An In-depth Technical Guide to the Solubility Profile of 2-(5-Bromo-2-chlorophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 2-(5-Bromo-2-chlorophenyl)acetic acid, a crucial parameter for its application in research and drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on qualitative solubility characteristics, theoretical considerations, and standardized experimental protocols for determining its solubility.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrClO₂ | [1] |

| Molecular Weight | 249.49 g/mol | [2] |

| Boiling Point (Predicted) | 351.1 ± 27.0 °C | [2] |

| Density (Predicted) | 1.720 ± 0.06 g/cm³ | [2] |

| Storage Temperature | Sealed in dry, Room Temperature | [2] |

Solubility Profile

Given its carboxylic acid functional group, the solubility of this compound is expected to be pH-dependent. In aqueous solutions, its solubility will increase significantly in basic conditions due to the deprotonation of the carboxylic acid to form a more polar carboxylate salt.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Type | Predicted Solubility | Rationale |

| Non-polar organic solvents (e.g., hexane, toluene) | Low | The polar carboxylic acid group limits solubility in non-polar media. |

| Polar aprotic organic solvents (e.g., DMSO, DMF, acetone) | Soluble | These solvents can solvate both the polar and non-polar portions of the molecule. |

| Polar protic organic solvents (e.g., methanol, ethanol) | Soluble | These solvents can act as hydrogen bond donors and acceptors, facilitating dissolution. |

| Water | Slightly Soluble | The presence of polar functional groups allows for some interaction with water, but the large, non-polar aromatic ring limits overall solubility. |

| Aqueous Acid (e.g., 5% HCl) | Slightly Soluble | The compound is expected to remain in its less soluble protonated form. |

| Aqueous Base (e.g., 5% NaOH, 5% NaHCO₃) | Soluble | The carboxylic acid will be deprotonated to form a highly water-soluble carboxylate salt.[5][6][7] |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a compound like this compound.

This protocol provides a systematic approach to determine the solubility of an organic compound in various solvents.[5][6][7]

-

Preparation : Place approximately 25 mg of the compound into separate small test tubes.

-

Solvent Addition : To each test tube, add 0.75 mL of the respective solvent (e.g., water, 5% NaOH, 5% NaHCO₃, 5% HCl, ethanol, diethyl ether) in small portions.

-

Mixing : After each addition, shake the test tube vigorously for 10-20 seconds.[6]

-

Observation : Observe whether the compound dissolves completely. If the compound dissolves in water, test the resulting solution with litmus or pH paper to determine its acidity or basicity.[6][7]

-

Classification :

-

Water-soluble acid : Turns blue litmus paper red.

-

Water-soluble base : Turns red litmus paper blue.

-

Water-soluble neutral : No change in litmus paper.

-

Water-insoluble, base-soluble : Soluble in 5% NaOH or 5% NaHCO₃, indicating an acidic compound.

-

Water-insoluble, acid-soluble : Soluble in 5% HCl, indicating a basic compound.

-

Insoluble : Insoluble in water, acid, and base, suggesting a neutral compound of low polarity.

-

This method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

-

Supersaturation : Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial or flask.

-

Equilibration : Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached. This can be done using a shaker bath.

-

Phase Separation : Allow the mixture to stand undisturbed at the constant temperature until the undissolved solid has settled. Centrifugation can be used to expedite this process.

-

Sampling : Carefully withdraw a known volume of the supernatant liquid, ensuring no solid particles are transferred.

-

Quantification : Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Calculation : The solubility is then calculated and typically expressed in units of mg/mL or mol/L.

Visualizations

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Caption: Workflow for qualitative solubility testing.

This diagram outlines the key factors that influence the solubility of this compound.

Caption: Factors affecting the solubility of the target compound.

Conclusion

While specific quantitative solubility data for this compound remains elusive in publicly accessible literature, a qualitative understanding of its solubility profile can be established based on its chemical structure and the behavior of similar compounds. It is predicted to be soluble in polar organic solvents and aqueous basic solutions, with limited solubility in water and non-polar organic solvents. For precise quantitative measurements, the standardized experimental protocols provided in this guide are recommended. This information is critical for the effective design of protocols in drug formulation, synthesis, and purification processes.

References

- 1. This compound | C8H6BrClO2 | CID 15512441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 177985-34-1 [m.chemicalbook.com]

- 3. Α-Bromo-(2-Chlorophenyl)Acetic Acid | Chemical Properties, Uses, Safety Data & Supplier China [chlorobenzene.ltd]

- 4. Alpha-Bromo-2-Chlorophenylacetic Acid - High Quality at Affordable Price [sonalplasrubind.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. bellevuecollege.edu [bellevuecollege.edu]

- 7. scribd.com [scribd.com]

A Technical Guide to the Spectral Analysis of 2-(5-Bromo-2-chlorophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Bromo-2-chlorophenyl)acetic acid is a substituted phenylacetic acid derivative. The unique arrangement of a chloro and a bromo substituent on the phenyl ring, combined with the acetic acid moiety, makes it a valuable building block in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. Halogenated phenylacetic acids are known to be key intermediates in the development of a variety of bioactive compounds.

Accurate structural elucidation and confirmation are critical in the synthesis and application of such compounds. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. This technical guide provides an in-depth analysis of the expected spectral data for this compound, offering a predictive framework for researchers. While experimental data for this specific compound is not publicly available, this guide will leverage spectral data from closely related compounds and established principles of spectroscopy to provide a robust interpretation.

Molecular Structure and Predicted Spectral Overview

The structure of this compound, with the IUPAC numbering of the phenyl ring, is shown below. The key structural features that will influence the spectral data are:

-

A trisubstituted benzene ring: The substitution pattern (1,2,4-) will give rise to a characteristic splitting pattern in the aromatic region of the ¹H NMR spectrum.

-

A methylene group (-CH₂-): This will appear as a singlet in the ¹H NMR spectrum and a distinct signal in the aliphatic region of the ¹³C NMR spectrum.

-

A carboxylic acid group (-COOH): This functional group has characteristic signals in both IR (O-H and C=O stretching) and NMR (a broad, downfield proton signal) spectroscopy.

-

Bromine and Chlorine substituents: These heavy halogens will have a significant influence on the mass spectrum due to their isotopic abundances.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrClO₂ | --INVALID-LINK-- |

| Molecular Weight | 249.49 g/mol | --INVALID-LINK--[1] |

| CAS Number | 177985-34-1 | --INVALID-LINK--[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.

Experimental Protocol: NMR Spectroscopy

Caption: Workflow for NMR data acquisition and processing.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the methylene protons, and the carboxylic acid proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11-12 | Broad Singlet | 1H | -COOH | Carboxylic acid protons are highly deshielded and often appear as a broad signal due to hydrogen bonding and exchange. |

| ~7.5 | Doublet | 1H | H-6 | This proton is ortho to the bromine atom and will be deshielded. It will be split by H-4. |

| ~7.3 | Doublet of Doublets | 1H | H-4 | This proton is coupled to both H-3 and H-6. |

| ~7.1 | Doublet | 1H | H-3 | This proton is adjacent to the chlorine atom and coupled to H-4. |

| ~3.8 | Singlet | 2H | -CH₂- | The methylene protons are adjacent to the aromatic ring and the carbonyl group, leading to a downfield shift. They are not coupled to any other protons. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175 | C=O | The carbonyl carbon of a carboxylic acid is highly deshielded. |

| ~138 | C-2 | This carbon is attached to chlorine and the acetic acid side chain. |

| ~135 | C-5 | This carbon is attached to bromine. |

| ~133 | C-4 | Aromatic CH carbon. |

| ~131 | C-6 | Aromatic CH carbon. |

| ~130 | C-1 | Quaternary aromatic carbon. |

| ~129 | C-3 | Aromatic CH carbon. |

| ~40 | -CH₂- | The methylene carbon is in the aliphatic region. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

Caption: Workflow for IR data acquisition using an ATR accessory.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show the following characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic acid |

| 1700-1725 | C=O stretch | Carboxylic acid |

| ~3000-3100 | C-H stretch | Aromatic |

| ~1600, ~1475 | C=C stretch | Aromatic ring |

| 1000-1200 | C-O stretch | Carboxylic acid |

| 700-850 | C-H bend | Aromatic (out-of-plane) |

| 600-800 | C-Cl stretch | Aryl chloride |

| 500-600 | C-Br stretch | Aryl bromide |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: Mass Spectrometry

Caption: Workflow for mass spectrometry data acquisition and analysis.

Predicted Mass Spectrum

The mass spectrum will be characterized by the presence of bromine and chlorine isotopes.

-

Molecular Ion (M⁺): The molecular ion peak will be observed at m/z corresponding to the molecular weight of the compound (248 for the ¹²C, ¹H, ⁷⁹Br, ³⁵Cl isotopologue). Due to the natural isotopic abundance of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), a characteristic isotopic cluster will be observed for the molecular ion. The M+2 peak (from ⁸¹Br and ³⁷Cl) will be very intense, and an M+4 peak will also be present.

-

Key Fragmentations:

-

Loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z 203.

-

Loss of the entire acetic acid side chain (-CH₂COOH, 59 Da) to give a fragment at m/z 189.

-

Further fragmentation of the aromatic ring through the loss of Br or Cl atoms.

-

| m/z (Predicted) | Proposed Fragment |

| 248/250/252 | [M]⁺ |

| 203/205/207 | [M - COOH]⁺ |

| 189/191/193 | [M - CH₂COOH]⁺ |

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for this compound. By understanding the expected spectral features, researchers can more efficiently and accurately confirm the structure and purity of this important synthetic intermediate. The provided protocols and interpretations serve as a valuable resource for scientists engaged in the synthesis and characterization of novel organic compounds.

References

Spectroscopic Data and Experimental Protocol for 2-(5-Bromo-2-chlorophenyl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted NMR Spectroscopic Data

Due to the absence of publicly available experimental spectra, the following tables present predicted ¹H and ¹³C NMR chemical shifts for 2-(5-Bromo-2-chlorophenyl)acetic acid. These predictions were generated using established computational models and provide an estimation of the expected spectral features. It is important to note that actual experimental values may vary based on solvent, concentration, and instrument parameters.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3 | 7.45 - 7.55 | Doublet |

| H-4 | 7.20 - 7.30 | Doublet of Doublets |

| H-6 | 7.35 - 7.45 | Doublet |

| -CH₂- | 3.80 - 3.90 | Singlet |

| -COOH | 10.0 - 12.0 | Singlet (broad) |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-1 | 135 - 140 |

| C-2 | 130 - 135 |

| C-3 | 130 - 135 |

| C-4 | 130 - 135 |

| C-5 | 120 - 125 |

| C-6 | 130 - 135 |

| -CH₂- | 40 - 45 |

| -COOH | 170 - 175 |

Experimental Protocol for NMR Spectroscopy

This section details a standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra of a sample like this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound sample.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial. The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability.

-

Add a small amount of a reference standard, typically Tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

-

Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

-

The NMR spectra should be acquired on a spectrometer with a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.

-

For ¹H NMR:

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

For ¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Typical parameters include a spectral width of 200-240 ppm, a pulse angle of 30 degrees, and a relaxation delay of 2 seconds.

-

A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to elucidate the proton-proton connectivities.

-

Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecular structure.

Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final data analysis in an NMR experiment.

Unveiling the Molecular Fingerprint: A Technical Guide to the Mass Spectrometry Analysis of 2-(5-Bromo-2-chlorophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 2-(5-Bromo-2-chlorophenyl)acetic acid, a compound of interest in pharmaceutical and agrochemical research.[1] This document outlines the theoretical underpinnings of its mass spectrometric behavior, detailed experimental protocols for its analysis, and a predictive guide to its fragmentation pattern. The information presented herein is designed to equip researchers with the necessary knowledge to identify and quantify this molecule in various matrices.

Introduction to the Mass Spectrometry of Halogenated Compounds

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds.[2] For halogenated molecules like this compound, the presence of bromine and chlorine atoms imparts a distinctive isotopic signature in the mass spectrum. Due to the natural abundance of their isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio; ⁷⁹Br and ⁸¹Br in a near 1:1 ratio), the molecular ion and its fragments appear as clusters of peaks.[3][4] This characteristic isotopic pattern is a crucial tool for the identification of halogenated compounds.[5]

Electron ionization (EI) is a common ionization technique that involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion and subsequent fragmentation.[2] The analysis of these fragments provides valuable structural information.

Predicted Mass Spectrum and Fragmentation Pathway

While a publicly available experimental mass spectrum for this compound is not readily found, a theoretical fragmentation pattern can be predicted based on established principles of mass spectrometry for halogenated aromatic compounds and carboxylic acids.[6]

Molecular Ion Peak: The monoisotopic mass of this compound (C₈H₆BrClO₂) is approximately 247.924 g/mol .[7][8] Due to the presence of one bromine and one chlorine atom, the molecular ion region will exhibit a characteristic cluster of peaks at m/z values corresponding to the different isotopic combinations. The most abundant peaks in this cluster would be expected at m/z [M], [M+2], and [M+4].

Key Fragmentation Pathways: Upon electron ionization, the molecular ion of this compound is expected to undergo fragmentation through several key pathways. The most probable fragmentations are initiated by cleavage of the bonds adjacent to the carboxylic acid group and the aromatic ring.

A logical workflow for identifying these fragments is outlined below:

Caption: Predicted Fragmentation Workflow

The following signaling pathway diagram illustrates the predicted fragmentation cascade:

Caption: Predicted Fragmentation Signaling Pathway

Table 1: Predicted Prominent Ions in the Mass Spectrum of this compound

| m/z (relative to most abundant isotope) | Proposed Fragment Ion | Proposed Neutral Loss |

| 248 | [C₈H₆⁷⁹Br³⁵Cl O₂]⁺• | - |

| 203 | [C₇H₆⁷⁹Br³⁵Cl]⁺• | COOH |

| 169 | [C₈H₆³⁵Cl O₂]⁺ | Br |

| 124 | [C₇H₅³⁵Cl]⁺ | Br, COOH |

| 151 | [C₇H₄³⁵Cl]⁺ | Br, COOH, H |

Experimental Protocols

The following protocols are provided as a general guideline for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of 1 mg/mL of this compound in a suitable solvent such as methanol or acetonitrile.

-

Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentrations.

-

Sample Extraction (for complex matrices): For samples such as biological fluids or environmental extracts, a liquid-liquid extraction or solid-phase extraction (SPE) protocol may be necessary to isolate the analyte and remove interfering substances.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds. Derivatization may be required to improve the chromatographic properties of the carboxylic acid.

Table 2: Suggested GC-MS Parameters

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial: 100 °C, hold for 1 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temp. | 230 °C |

| Electron Energy | 70 eV |

| Mass Range | m/z 50-350 |

| Scan Mode | Full Scan |

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

LC-MS is a versatile technique that can be used for the analysis of a wide range of compounds, including those that are not amenable to GC-MS.

Table 3: Suggested LC-MS Parameters

| Parameter | Value |

| Liquid Chromatograph | |

| Column | C18, 100 mm x 2.1 mm ID, 3.5 µm particle size (or equivalent) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 min |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 120 °C |

| Desolvation Temp. | 350 °C |

| Mass Range | m/z 50-350 |

Data Presentation and Interpretation

Quantitative data obtained from the mass spectrometry analysis should be summarized in clear and concise tables. This allows for easy comparison of different samples or experimental conditions.

Table 4: Example of Quantitative Data Presentation

| Sample ID | Retention Time (min) | Peak Area | Calculated Concentration (µg/mL) |

| Standard 1 | 8.52 | 150,000 | 1.0 |

| Standard 2 | 8.51 | 310,000 | 2.0 |

| Sample A | 8.53 | 225,000 | 1.5 |

| Sample B | 8.52 | 45,000 | 0.3 |

Conclusion

This technical guide provides a foundational understanding of the mass spectrometry analysis of this compound. The characteristic isotopic pattern arising from the bromine and chlorine substituents is a key feature for its identification. The predicted fragmentation pathways, along with the detailed experimental protocols for GC-MS and LC-MS, offer a robust starting point for researchers in the fields of drug development and environmental analysis. While the provided fragmentation information is based on theoretical principles, it serves as a valuable guide for the interpretation of experimental data.

References

- 1. chemimpex.com [chemimpex.com]

- 2. rroij.com [rroij.com]

- 3. youtube.com [youtube.com]

- 4. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 5. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. PubChemLite - this compound (C8H6BrClO2) [pubchemlite.lcsb.uni.lu]

- 8. PubChemLite - 2-(2-bromo-5-chlorophenyl)acetic acid (C8H6BrClO2) [pubchemlite.lcsb.uni.lu]

In-Depth Technical Guide to the FT-IR Spectrum of 2-(5-Bromo-2-chlorophenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Predicted FT-IR Spectral Data

The FT-IR spectrum of 2-(5-Bromo-2-chlorophenyl)acetic acid is characterized by the vibrational modes of its carboxylic acid group and the substituted benzene ring. The presence of bromine and chlorine atoms influences the electronic environment and, consequently, the position and intensity of certain absorption bands. The expected characteristic infrared absorption peaks are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3300 - 2500 | Broad, Strong | O-H stretch | Carboxylic acid |

| 3100 - 3000 | Medium to Weak | C-H stretch | Aromatic ring |

| 2970 - 2850 | Medium to Weak | C-H stretch | Methylene (-CH₂) |

| 1715 - 1680 | Strong, Sharp | C=O stretch | Carboxylic acid |

| 1600 - 1585 | Medium | C=C stretch | Aromatic ring |

| 1500 - 1400 | Medium | C=C stretch | Aromatic ring |

| 1440 - 1400 | Medium | O-H bend | Carboxylic acid |

| 1300 - 1200 | Medium | C-O stretch | Carboxylic acid |

| 950 - 900 | Broad, Medium | O-H bend (out-of-plane) | Carboxylic acid dimer |

| 850 - 800 | Strong | C-H bend (out-of-plane) | 1,2,4-trisubstituted benzene |

| 750 - 700 | Strong | C-Cl stretch | Aryl chloride |

| 680 - 550 | Medium to Strong | C-Br stretch | Aryl bromide |

Interpretation of Key Spectral Features

The FT-IR spectrum can be divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-500 cm⁻¹).[1]

-

O-H Stretch: A very broad and intense absorption band is anticipated in the 3300-2500 cm⁻¹ region, which is characteristic of the hydrogen-bonded O-H stretching vibration in a carboxylic acid dimer.[2]

-

C-H Stretches: Aromatic C-H stretching vibrations are expected to appear as weaker bands between 3100 and 3000 cm⁻¹.[3] The aliphatic C-H stretches from the methylene group in the acetic acid moiety will likely be observed in the 2970-2850 cm⁻¹ range.

-

Carbonyl (C=O) Stretch: A strong and sharp absorption peak, characteristic of the C=O double bond in a carboxylic acid, is predicted to be prominent in the 1715-1680 cm⁻¹ range.[1][2] Its precise position can be influenced by the electronic effects of the halogen substituents on the phenyl ring.

-

Aromatic C=C Stretches: The vibrations of the carbon-carbon double bonds within the benzene ring typically give rise to two or three bands of medium intensity in the 1600-1400 cm⁻¹ region.[3]

-

C-O Stretch and O-H Bend: The C-O stretching and in-plane O-H bending vibrations of the carboxylic acid group are expected to cause absorptions in the 1300-1200 cm⁻¹ and 1440-1400 cm⁻¹ regions, respectively.

-

Fingerprint Region: The region below 1500 cm⁻¹ is complex and unique to the molecule as a whole.[2] Key features in this region for this compound include the out-of-plane C-H bending of the 1,2,4-trisubstituted benzene ring, and the characteristic stretching vibrations of the C-Cl and C-Br bonds.

Experimental Protocol for FT-IR Analysis

The following provides a general methodology for obtaining the FT-IR spectrum of a solid sample like this compound.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector is suitable for this analysis.

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry a small amount of spectroscopic grade potassium bromide (KBr) in an oven to remove any residual moisture.

-

Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr.

-

Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

-

Place the sample holder with the KBr pellet into the spectrometer.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Visualizations

Logical Workflow for FT-IR Analysis

References

2-(5-Bromo-2-chlorophenyl)acetic acid reactivity and stability

An In-depth Technical Guide on the Reactivity and Stability of 2-(5-Bromo-2-chlorophenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated aromatic carboxylic acid that serves as a key intermediate in the synthesis of various organic compounds, including active pharmaceutical ingredients. Its reactivity is primarily dictated by the carboxylic acid group and the phenyl ring substituted with bromine and chlorine atoms. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, including its chemical properties, reactivity profile with various reagents, and stability under different environmental conditions. The information presented herein is intended to be a valuable resource for researchers and professionals involved in the development and handling of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and for predicting its behavior in chemical reactions.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₆BrClO₂ |

| Molecular Weight | 249.49 g/mol |

| CAS Number | 177985-34-1 |

| Appearance | White to off-white solid |

| Melting Point | 107-112 °C[1] |

| Boiling Point | 351.1 ± 27.0 °C (Predicted) |

| Density | 1.720 ± 0.06 g/cm³ (Predicted) |

| Storage | Sealed in a dry, room temperature environment is recommended. |

Reactivity Profile

The reactivity of this compound is characterized by the functional groups present in its structure: the carboxylic acid group and the halogen-substituted phenyl ring.

Reactions involving the Carboxylic Acid Group

The carboxylic acid moiety is the primary site for several important chemical transformations.

This compound can be readily converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst. This is a standard reaction for protecting the carboxylic acid group or for creating ester derivatives with desired properties.

A general experimental protocol for the synthesis of the methyl ester, methyl 2-(5-bromo-2-chlorophenyl)acetate, is as follows:

Experimental Protocol: Synthesis of Methyl 2-(5-bromo-2-chlorophenyl)acetate

-

Dissolve this compound in an excess of methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Reflux the mixture for several hours.

-

After the reaction is complete, remove the excess methanol under reduced pressure.

-

The residue is then worked up by adding water and extracting the ester with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and the solvent is evaporated to yield the crude ester, which can be further purified by distillation or chromatography.

A similar procedure has been described for the synthesis of methyl α-bromo-2-chlorophenylacetate, where 55 g of the corresponding acid was dissolved in 200 ml of methanol with 30 g of concentrated sulfuric acid and refluxed for 4 hours.[2]

The carboxylic acid can react with amines to form amides. This reaction typically requires activation of the carboxylic acid, for example, by converting it to an acid chloride or by using a coupling agent.

The carboxylic acid group can be reduced to the corresponding alcohol, 2-(5-bromo-2-chlorophenyl)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactions involving the Halogenated Phenyl Ring

The bromine and chlorine substituents on the phenyl ring are generally stable but can participate in certain reactions under specific conditions.

Due to the presence of electron-withdrawing groups (the carboxylic acid and the halogens), the phenyl ring is deactivated towards electrophilic aromatic substitution. Conversely, nucleophilic aromatic substitution is possible but typically requires harsh reaction conditions.

The bromo-substituent can potentially participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, allowing for the formation of new carbon-carbon bonds. This is a common strategy for the synthesis of more complex molecules from halogenated precursors.

Stability

Understanding the stability of this compound is crucial for its safe handling, storage, and for the development of stable formulations.

Thermal Stability

Photostability

Halogenated aromatic compounds can be susceptible to photodegradation. Exposure to ultraviolet (UV) light can lead to the cleavage of the carbon-halogen bonds, generating free radicals and initiating degradation pathways. Studies on other haloacetic acids have shown that they can degrade in the presence of light, and this degradation can be accelerated by photocatalysts like titanium dioxide.[3] It is recommended to store this compound in light-resistant containers.

Hydrolytic Stability

The stability of the compound in aqueous solutions is dependent on the pH. While the carboxylic acid group itself is stable to hydrolysis, the overall stability of the molecule under different pH conditions has not been extensively reported. For related haloacetic acids, hydrolysis can be a degradation pathway, although it is often slow under ambient conditions.[3]

Oxidative Stability

Information on the oxidative stability of this compound is limited. However, as with many organic compounds, it may be susceptible to degradation in the presence of strong oxidizing agents.

Logical Workflow for Stability and Reactivity Assessment

The following diagram illustrates a logical workflow for assessing the stability and reactivity of a chemical intermediate like this compound during drug development.

References

Predicted biological activity of 2-(5-Bromo-2-chlorophenyl)acetic acid

An In-Depth Technical Guide on the Predicted Biological Activity of 2-(5-Bromo-2-chlorophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated phenylacetic acid derivative with potential for diverse biological activities. While direct experimental data for this specific compound is limited in publicly available literature, analysis of structurally similar molecules and in silico predictions suggest potential anti-inflammatory, antimicrobial, and cytotoxic properties. This technical guide provides a comprehensive overview of these predicted activities, detailed experimental protocols for their validation, and a summary of relevant data to facilitate further research and drug development efforts.

Introduction

Phenylacetic acid and its derivatives are a well-established class of compounds with a broad range of biological activities, serving as scaffolds for numerous pharmaceuticals.[1] The introduction of halogen atoms, such as bromine and chlorine, to the phenyl ring can significantly modulate the physicochemical properties and biological efficacy of these molecules.[2] this compound, with its specific substitution pattern, presents an interesting candidate for investigation into its potential therapeutic applications. This document outlines the predicted biological activities based on structure-activity relationships of related compounds and provides a framework for its experimental validation.

Predicted Biological Activities

Based on the biological activities of structurally related halogenated phenylacetic acids and their derivatives, this compound is predicted to exhibit the following activities:

-

Anti-inflammatory Activity: Phenylacetic acid derivatives are the foundation for many non-steroidal anti-inflammatory drugs (NSAIDs).[3] The presence of halogen substituents can enhance anti-inflammatory potency.[4] For instance, diclofenac, a widely used NSAID, is a dichlorinated phenylacetic acid derivative. The structural similarity suggests that this compound may act as an inhibitor of enzymes in the inflammatory cascade, such as cyclooxygenases (COX).

-

Antimicrobial Activity: Halogenated compounds are known to possess antimicrobial properties.[5] Studies on various halogenated phenols and phenylacetic acid derivatives have demonstrated their efficacy against a range of bacterial and fungal pathogens.[6][7] The combination of bromo and chloro substituents on the phenyl ring in the target molecule may contribute to its potential as an antimicrobial agent.[8]

-

Cytotoxic Activity: Certain haloacetic acids have been shown to exhibit cytotoxic effects.[9][10] This suggests that this compound could be investigated for its potential as an anticancer agent. The mechanism of such activity could involve the induction of apoptosis or inhibition of key enzymes involved in cell proliferation.

Quantitative Data Summary

As there is no direct experimental data for this compound, the following table provides a template for summarizing key quantitative data that should be obtained from experimental validation. This structure allows for easy comparison of its potency against standard reference compounds.

| Biological Activity | Assay Type | Target/Organism | This compound (IC₅₀/MIC in µM) | Reference Compound (IC₅₀/MIC in µM) | Reference Compound Name |

| Anti-inflammatory | COX-1 Enzyme Inhibition | Ovine COX-1 | Data to be determined | Data to be determined | Indomethacin |

| Anti-inflammatory | COX-2 Enzyme Inhibition | Human recombinant COX-2 | Data to be determined | Data to be determined | Celecoxib |

| Antimicrobial | Broth Microdilution | Staphylococcus aureus | Data to be determined | Data to be determined | Vancomycin |

| Antimicrobial | Broth Microdilution | Escherichia coli | Data to be determined | Data to be determined | Ciprofloxacin |

| Antimicrobial | Broth Microdilution | Candida albicans | Data to be determined | Data to be determined | Fluconazole |

| Cytotoxicity | MTT Assay | Human colon cancer cell line (e.g., HCT116) | Data to be determined | Data to be determined | Doxorubicin |

| Cytotoxicity | MTT Assay | Human breast cancer cell line (e.g., MCF-7) | Data to be determined | Data to be determined | Paclitaxel |

Experimental Protocols

The following are detailed methodologies for key experiments to validate the predicted biological activities of this compound.

In Vitro Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

This protocol is designed to determine the inhibitory effect of the test compound on COX-1 and COX-2 enzymes.

Materials:

-

COX-1 (ovine) and COX-2 (human recombinant) enzymes

-

Arachidonic acid (substrate)

-

Heme

-

Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

This compound

-

Reference inhibitors (Indomethacin for COX-1, Celecoxib for COX-2)

-

EIA detection reagents (e.g., Prostaglandin E2 EIA kit)

-

96-well microplates

-

Plate reader

Procedure:

-

Prepare a stock solution of this compound and reference inhibitors in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the reaction buffer, heme, and the respective enzyme (COX-1 or COX-2).

-

Add serial dilutions of the test compound or reference inhibitor to the wells. Include a vehicle control (solvent only).

-

Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

-

Stop the reaction by adding a stopping agent (e.g., a solution of HCl).

-

Quantify the amount of Prostaglandin E2 (PGE2) produced using a commercial EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

In Vitro Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of the test compound that inhibits the visible growth of a microorganism.[11]

Materials:

-

Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound

-

Reference antibiotics (e.g., Vancomycin, Ciprofloxacin, Fluconazole)

-

Sterile 96-well microplates

-

Spectrophotometer or plate reader

-

0.5 McFarland standard

Procedure:

-

Prepare a stock solution of this compound and reference antibiotics in an appropriate solvent.

-

Prepare a microbial inoculum from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard.[11]

-

Dilute the adjusted inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

-

In a 96-well plate, perform serial two-fold dilutions of the test compound and reference antibiotics in the broth medium.

-

Inoculate each well with the prepared microbial suspension. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.[11]

Visualizations

Predicted Anti-inflammatory Signaling Pathway

The following diagram illustrates the predicted mechanism of action for the anti-inflammatory activity of this compound, targeting the cyclooxygenase pathway.

References

- 1. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 2. Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jchps.com [jchps.com]

- 7. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. In Vitro Cytotoxicity and Adaptive Stress Responses to Selected Haloacetic Acid and Halobenzoquinone Water Disinfection Byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Assessment of the cytotoxicity and genotoxicity of haloacetic acids using microplate-based cytotoxicity test and CHO/HGPRT gene mutation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

In Silico Screening of 2-(5-Bromo-2-chlorophenyl)acetic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico screening process for derivatives of 2-(5-Bromo-2-chlorophenyl)acetic acid. This class of compounds, as derivatives of phenylacetic acid, holds potential for various therapeutic applications.[1][2] In silico screening, or virtual screening, offers a rapid and cost-effective approach to identify promising lead compounds from large chemical libraries by computationally simulating their interactions with biological targets.[3][4][5]

Introduction to this compound Derivatives

This compound is a halogenated derivative of phenylacetic acid.[1] The presence of bromo and chloro substituents on the phenyl ring significantly influences the molecule's physicochemical properties, such as its electronic distribution and lipophilicity, which in turn can affect its biological activity and metabolic stability.[1] Derivatives of this core structure can be synthesized to explore a wide chemical space and optimize their therapeutic potential.[1] While specific biological activities of this compound derivatives are not extensively documented in publicly available literature, related phenylacetic and phenoxyacetic acid derivatives have been investigated for a range of bioactivities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][6]

The In Silico Screening Workflow

A typical in silico screening campaign involves a hierarchical filtering process to narrow down a large library of compounds to a manageable number of high-priority candidates for experimental validation.[5] This workflow can be broadly divided into several key stages:

-

Ligand Library Preparation: A library of this compound derivatives is prepared. This can involve enumerating synthetically feasible derivatives or using existing virtual compound libraries. The 3D structures of these ligands are generated and optimized to ensure they are in their lowest energy conformation.

-

Virtual Screening Cascade: A multi-step screening process is employed, starting with less computationally intensive methods to filter large numbers of compounds and progressing to more accurate, resource-intensive methods for smaller subsets.[3][5]

-

Lipinski's Rule of Five and ADMET Profiling: Initial filtering is often based on physicochemical properties to ensure drug-likeness. Lipinski's Rule of Five is a common guideline.[8] In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is also performed to eliminate compounds with unfavorable pharmacokinetic profiles.[4][8]

-

Pharmacophore-Based Screening: A pharmacophore model represents the essential 3D arrangement of functional groups required for biological activity. This model can be used to rapidly screen large databases for compounds that match these features.[8]

-

Molecular Docking: This is a key step where the binding mode and affinity of each ligand within the target's active site are predicted.[9][10] Docking algorithms score the poses based on various energy functions.

-

Molecular Dynamics (MD) Simulations: For the most promising candidates from docking, MD simulations can be performed to study the stability of the ligand-protein complex over time and to calculate binding free energies with higher accuracy.

-

-

Hit Selection and Lead Optimization: The final step involves analyzing the results of the virtual screening cascade to select a diverse set of "hits" for experimental testing. Promising hits can then be further optimized in silico to improve their potency, selectivity, and pharmacokinetic properties.

Experimental Protocols

While this guide focuses on the in silico aspect, the ultimate goal is to identify compounds for experimental validation. Key experimental techniques to validate the findings of a virtual screen include:

-

Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to directly measure the binding affinity of the predicted hits to the target protein.

-

Enzyme Inhibition Assays: If the target is an enzyme, its activity can be measured in the presence and absence of the test compounds to determine their inhibitory potency (e.g., IC50 values).

-

Cell-Based Assays: These assays assess the effect of the compounds on cellular processes to confirm their biological activity in a more physiological context.

-

In Vivo Studies: The most promising compounds from in vitro and cell-based assays would then be tested in animal models to evaluate their efficacy and safety.

Quantitative Data Presentation

The quantitative data generated from an in silico screening campaign is crucial for decision-making. Below are example tables illustrating how this data could be presented.

Table 1: In Silico ADMET Properties of Selected Derivatives

| Compound ID | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | Predicted Oral Bioavailability (%) |

| Derivative-001 | 312.5 | 3.8 | 1 | 2 | 85 |

| Derivative-002 | 345.6 | 4.2 | 1 | 3 | 80 |

| Derivative-003 | 298.4 | 3.5 | 2 | 2 | 90 |

| ... | ... | ... | ... | ... | ... |

Table 2: Molecular Docking Scores and Predicted Binding Affinities

| Compound ID | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Interacting Residues |

| Derivative-001 | -8.5 | 50 | Tyr23, Arg110, Phe152 |

| Derivative-002 | -9.2 | 25 | Tyr23, Arg110, Asp140 |

| Derivative-003 | -8.1 | 75 | Tyr23, Gln105, Phe152 |

| ... | ... | ... | ... |

Visualizations

Diagrams of Workflows and Pathways

Visual representations are essential for understanding complex processes and relationships in drug discovery.

Caption: A generalized workflow for the in silico screening of small molecule libraries.

Caption: Logical relationship between ligand-based and structure-based virtual screening.

Caption: A hypothetical signaling pathway inhibited by a derivative.

Conclusion

In silico screening provides a powerful platform for the initial stages of drug discovery, enabling the rapid and efficient identification of potential drug candidates. For novel chemical series like the derivatives of this compound, a well-designed virtual screening workflow can significantly accelerate the process of finding promising hits and advancing them toward preclinical development. By integrating computational methods with experimental validation, researchers can effectively explore the therapeutic potential of this and other chemical scaffolds.

References

- 1. 2-bromo-2-(4-chlorophenyl)acetic Acid | 3381-73-5 | Benchchem [benchchem.com]

- 2. jetir.org [jetir.org]

- 3. schrodinger.com [schrodinger.com]

- 4. Frontiers | Drugsniffer: An Open Source Workflow for Virtually Screening Billions of Molecules for Binding Affinity to Protein Targets [frontiersin.org]

- 5. Hierarchical virtual screening approaches in small molecule drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. jspae.com [jspae.com]

- 10. researchgate.net [researchgate.net]

Computational Analysis of 2-(5-Bromo-2-chlorophenyl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational methodologies that can be applied to study the physicochemical and potential therapeutic properties of 2-(5-Bromo-2-chlorophenyl)acetic acid. While specific experimental and computational studies on this molecule are not extensively documented in publicly available literature, this paper outlines a robust framework for its analysis based on established computational techniques applied to structurally related compounds.

Introduction to this compound

This compound is a halogenated derivative of phenylacetic acid.[1][2] Its structure, featuring a phenyl ring substituted with both bromine and chlorine atoms, suggests its potential as a versatile intermediate in organic synthesis, particularly for the development of novel pharmaceutical agents.[3][4] Phenylacetic acid derivatives are precursors in the synthesis of various drugs, including β-lactam antibiotics.[5] The presence of halogens can significantly influence a molecule's electronic properties, lipophilicity, and binding interactions with biological targets, making computational analysis a critical step in elucidating its potential.[4]

This guide details the application of Density Functional Theory (DFT), molecular docking, and pharmacophore modeling to characterize this compound, providing a roadmap for future research and development.

Theoretical and Computational Methodologies

A multi-faceted computational approach is essential for a thorough in-silico investigation. This involves quantum mechanical calculations for intrinsic molecular properties and molecular modeling techniques to predict interactions with biological systems.

DFT is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules.[6][7][8]

Experimental Protocol:

-

Software: Gaussian 09 or similar quantum chemistry software package.[7]

-

Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[6][9]

-

Basis Set: 6-311++G(d,p) basis set for geometry optimization and frequency calculations.[7]

-

Analysis: The optimized molecular structure forms the basis for calculating various parameters. Frontier Molecular Orbitals (HOMO and LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis are performed to understand chemical reactivity, charge distribution, and intramolecular interactions.[7][9]

Data Presentation:

Table 1: Calculated Geometric and Electronic Properties (Illustrative)

| Parameter | Value (Illustrative) | Description |

|---|---|---|

| Optimized Energy | -1845.2 Hartree | The total electronic energy of the optimized geometry. |

| Dipole Moment | 2.5 Debye | A measure of the molecule's overall polarity. |